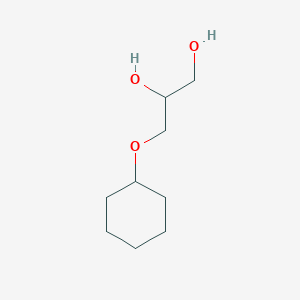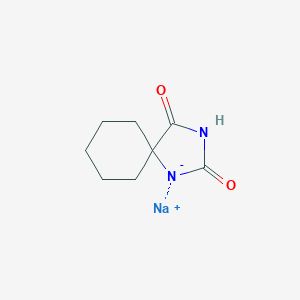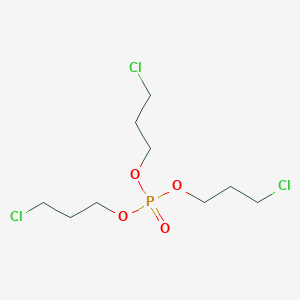
2,2'-Disulfanediyldiethanamine sulfate
Overview
Description
It is known for its antioxidant and anti-inflammatory properties and has been studied for various therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediyldiethanamine sulfate typically involves the oxidation of cysteamine. One common method includes the reaction of cysteamine with hydrogen peroxide in an aqueous medium under an inert atmosphere. The reaction is stirred for about 2 hours, and the product is obtained with a high yield of approximately 97.5% .
Industrial Production Methods: Industrial production methods for 2,2’-Disulfanediyldiethanamine sulfate are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediyldiethanamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to yield cysteamine.
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to cleave the disulfide bond.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Cysteamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediyldiethanamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Huntington’s disease due to its antioxidant properties.
Industry: Used in the production of various chemicals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediyldiethanamine sulfate involves its ability to modulate redox states within cells. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound can also inhibit certain enzymes, such as transglutaminases, which play a role in various cellular processes .
Comparison with Similar Compounds
Cysteamine: The reduced form of 2,2’-Disulfanediyldiethanamine sulfate.
Dithiothreitol (DTT): Another reducing agent with similar redox properties.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent used in similar applications.
Uniqueness: 2,2’-Disulfanediyldiethanamine sulfate is unique due to its dual role as both an antioxidant and an enzyme inhibitor. Its disulfide bond allows it to participate in redox reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCYODCCYCPADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90936642 | |
| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16214-16-7 | |
| Record name | Ethanamine, 2,2′-dithiobis-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobis(ethylammonium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane](/img/structure/B87113.png)



![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)





![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)



